molecular formula C11H13BrO2 B6323192 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane CAS No. 2624417-78-1

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane

Cat. No. B6323192
CAS RN: 2624417-78-1
M. Wt: 257.12 g/mol
InChI Key: IDAPFVXIYCIAQP-UHFFFAOYSA-N
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Description

The compound “2-(5-bromo-2,4-dimethylphenyl)ethylamine” contains 29 bonds in total, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .


Synthesis Analysis

Phenylboronic acids, such as “5-Bromo-2,4-dimethylphenylboronic acid”, are valuable building blocks for organic synthesis due to their ability to participate in Suzuki-Miyaura couplings. These reactions allow the formation of carbon-carbon bonds between the boron atom in the boronic acid and organic halides or triflates.


Molecular Structure Analysis

The molecular structure of “2-(5-bromo-2,4-dimethylphenyl)ethylamine” includes a bromine atom, two methyl groups, and an amine group .


Chemical Reactions Analysis

Phenylboronic acids, like “5-Bromo-2,4-dimethylphenylboronic acid”, can participate in Suzuki-Miyaura couplings. These reactions allow the formation of carbon-carbon bonds between the boron atom in the boronic acid and organic halides or triflates.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone” and “5-(5-bromo-2,4-dimethylphenyl)oxazole” can be found in various chemical databases .

Mechanism of Action

The bromo and dimethyl substituents on “5-Bromo-2,4-dimethylphenylboronic acid” could influence its binding properties to biological targets, making it a candidate for further investigation in drug discovery programs.

Safety and Hazards

The safety and hazards of related compounds like “5-Bromo-2,4-dimethylphenylboronic acid” and “5-Bromo-2,4-dimethylbenzenamine” can also be found in various chemical databases .

properties

IUPAC Name

2-(5-bromo-2,4-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-5-8(2)10(12)6-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAPFVXIYCIAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2OCCO2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane

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